![molecular formula C24H30N2O4 B15136058 7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone](/img/structure/B15136058.png)
7,18-Diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,9,10-Perylenetetracarboxylic Diimide is an organic heteropolycyclic compound known for its vibrant colors and stability. It is widely used as a pigment and in various scientific applications due to its excellent thermal and photochemical stability .
Vorbereitungsmethoden
3,4,9,10-Perylenetetracarboxylic Diimide can be synthesized through several methods. One common synthetic route involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride with ammonia or primary amines under high-temperature conditions . Industrial production often employs similar methods but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
3,4,9,10-Perylenetetracarboxylic Diimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Reduction reactions can yield perylene derivatives with different functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,4,9,10-Perylenetetracarboxylic Diimide has a wide range of scientific research applications:
Biology: It serves as a biological dye and indicator due to its fluorescent properties.
Medicine: Research is ongoing into its potential use in medical imaging and as a component in drug delivery systems.
Industry: It is extensively used as an industrial pigment, in solar cells, transistors, and optoelectronic devices
Wirkmechanismus
The mechanism of action of 3,4,9,10-Perylenetetracarboxylic Diimide involves its ability to interact with light and other molecules. It can form stable complexes with various substrates, making it useful in applications like solar cells and sensors. The molecular targets and pathways involved include its interaction with nucleic acids and proteins, which can be harnessed for biological and medical applications .
Vergleich Mit ähnlichen Verbindungen
3,4,9,10-Perylenetetracarboxylic Diimide is unique due to its stability and versatility. Similar compounds include:
Naphthalene Diimides: These compounds have similar structures but different electronic properties.
Anthracene Diimides: Known for their use in organic electronics, they share some properties with 3,4,9,10-Perylenetetracarboxylic Diimide but differ in their photophysical characteristics
Eigenschaften
Molekularformel |
C24H30N2O4 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosane-6,8,17,19-tetrone |
InChI |
InChI=1S/C24H30N2O4/c27-21-13-5-1-9-10-2-6-15-20-16(24(30)26-23(15)29)8-4-12(18(10)20)11-3-7-14(22(28)25-21)19(13)17(9)11/h9-20H,1-8H2,(H,25,27,28)(H,26,29,30) |
InChI-Schlüssel |
XSUVWHQFPIVRAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(CCC4C3C1C5CCC6C7C5C4CCC7C(=O)NC6=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



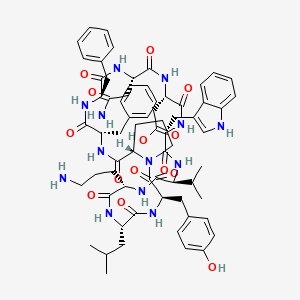
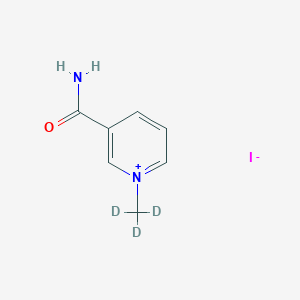
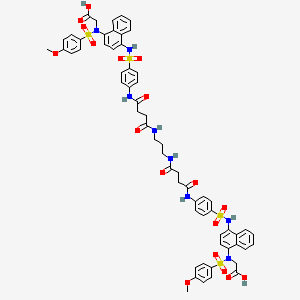
![Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
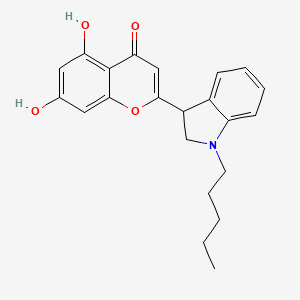
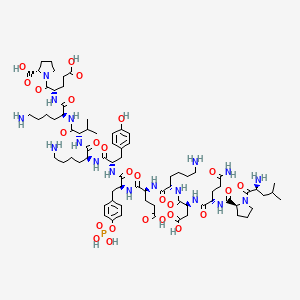
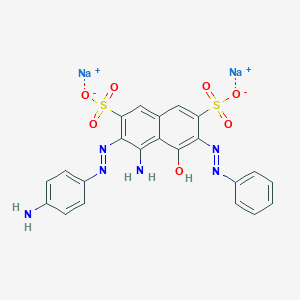
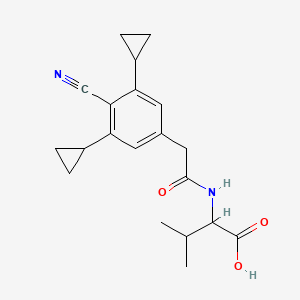
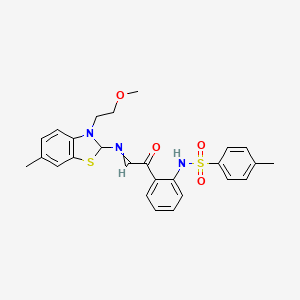
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
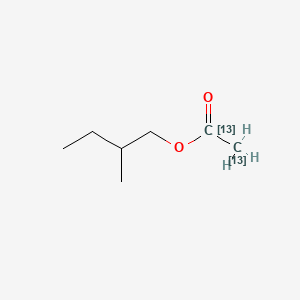
![5-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)pyrimidin-4-amine](/img/structure/B15136041.png)

